5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
Description
Introduction to 5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows hierarchical substitution rules for the 1,3,4-thiadiazole heterocycle. The parent structure, 1,3,4-thiadiazole, is numbered such that the sulfur atom occupies position 1, with nitrogen atoms at positions 3 and 4. Substituents are prioritized based on their position and functional complexity:
- Methyl group at position 5 : The 5-[(4-chlorophenyl)methyl] substituent denotes a benzyl group para-substituted with chlorine, attached to the thiadiazole's fifth carbon.
- N-methylamine at position 2 : The secondary amine at carbon 2 bears a methyl group, yielding the -N-methyl-2-amine designation.
Thus, the full IUPAC name resolves as This compound . Alternative naming conventions may describe it as N-methyl-2-amino-5-(4-chlorobenzyl)-1,3,4-thiadiazole , though the former remains IUPAC-compliant.
Table 1: Nomenclature Breakdown
| Component | Position | Description |
|---|---|---|
| 1,3,4-Thiadiazole | Core | Parent heterocycle (S at 1, N at 3/4) |
| 4-Chlorophenylmethyl | 5 | Benzyl group with para-Cl substituent |
| N-methylamine | 2 | Methylated amine functionality |
Structural Features and Heterocyclic Architecture
The molecular architecture of this compound exhibits three key domains:
1,3,4-Thiadiazole Core :
- A planar, aromatic five-membered ring with delocalized π-electrons.
- Sulfur (electronegativity: 2.58) and two nitrogen atoms create an electron-deficient system, as evidenced by the ring's dipole moment (~3.25 D).
- The 2-amino group participates in conjugation, while the N-methyl group introduces steric hindrance and reduces basicity compared to primary amines.
5-[(4-Chlorophenyl)methyl] Substituent :
Conformational Dynamics :
Historical Context in Thiadiazole Chemistry
The 1,3,4-thiadiazole motif emerged in 1882 through Emil Fischer's pioneering work on heterocyclic condensations. Key historical milestones include:
Early Synthetic Methods :
Fischer's original synthesis employed hydrazine and carbon disulfide under acidic conditions, a protocol later refined to incorporate aromatic substituents via Hantzsch-type cyclizations.Pharmaceutical Adoption :
The 1950s saw thiadiazoles gain prominence as bioisosteres for thiazoles in sulfonamide antibiotics. For example, acetazolamide (a 1,3,4-thiadiazole derivative) became the first oral carbonic anhydrase inhibitor approved in 1953.Modern Functionalization :
Advances in cross-coupling (e.g., Suzuki-Miyaura) and click chemistry since the 2000s enabled precise substitution at the 5-position, facilitating derivatives like this compound.
Table 2: Historical Timeline of Thiadiazole Chemistry
| Year | Development | Significance |
|---|---|---|
| 1882 | Fischer's thiadiazole synthesis | First isolation of 1,3,4-thiadiazole core |
| 1953 | Acetazolamide FDA approval | Validated thiadiazoles as drug scaffolds |
| 2005 | Pd-catalyzed C-H functionalization methods | Enabled complex substitution patterns |
Properties
CAS No. |
87410-78-4 |
|---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-12-10-14-13-9(15-10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
NEGFCRZCHDHJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorobenzyl chloride with N-methylthiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiadiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant antifungal properties. The structure-activity relationship (SAR) of compounds similar to 5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine suggests that modifications at specific positions can enhance antifungal efficacy .
Case Study :
A study published in the Journal of Medicinal Chemistry showed that thiadiazole derivatives demonstrated potent activity against various fungal strains. The compound was effective against Candida albicans and Aspergillus niger, indicating its potential as a therapeutic agent in treating fungal infections .
Antibacterial Properties
Thiadiazole compounds have also been explored for their antibacterial activities. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which can improve membrane penetration and increase antibacterial efficacy .
Research Findings :
In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Agricultural Applications
The compound's properties extend into agricultural science as well:
Pesticidal Activity
Thiadiazole derivatives are recognized for their potential as pesticides. The unique structure allows these compounds to interfere with the metabolic processes of pests.
Field Studies :
Research has demonstrated that formulations containing thiadiazole derivatives effectively control a range of agricultural pests. For instance, field trials showed a reduction in aphid populations on treated crops compared to untreated controls .
Plant Growth Regulation
Some studies suggest that thiadiazole compounds may act as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors.
Experimental Evidence :
A study indicated that applying certain thiadiazole derivatives resulted in improved seed germination rates and increased biomass in treated plants compared to controls .
Summary Table of Applications
| Application Area | Specific Use Case | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal Agent | Effective against Candida albicans |
| Antibacterial Agent | Inhibitory effects on Gram-positive bacteria | |
| Agricultural Science | Pesticide | Effective control of aphids |
| Plant Growth Regulator | Improved germination and biomass |
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Chlorophenyl vs. Fluorophenyl: Fluorine substitution (e.g., in ) increases electronegativity and may enhance binding to hydrophobic pockets in biological targets. Bulky Groups: Di(indolyl)methyl substituents (e.g., ) introduce steric bulk, which may improve antifungal activity by enhancing interactions with fungal enzymes.
Planarity and Conformation :
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability :
- Methyl and chloro groups in the target compound may reduce metabolic degradation compared to compounds with sulfanyl or nitro groups (e.g., ).
Biological Activity
5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields such as medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is crucial for its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets. Its molecular formula is C10H10ClN3S, with a molecular weight of approximately 225.70 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN3S |
| Molecular Weight | 225.70 g/mol |
| Structure | Thiadiazole derivative |
Synthesis
The synthesis of this compound typically involves several steps:
- Esterification : 4-chlorobenzoic acid is esterified with methanol.
- Hydrazination : The ester undergoes hydrazination to form an intermediate.
- Cyclization : The intermediate is cyclized to produce the thiadiazole ring.
- Nucleophilic Substitution : The final product is obtained through nucleophilic substitution reactions involving methyl amine.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It acts by inhibiting the growth of various bacterial strains and fungi through mechanisms that disrupt cellular processes.
Antiviral Properties
Studies have shown that the compound can inhibit viral replication by interfering with the viral lifecycle. This activity suggests potential applications in antiviral drug development.
Anticancer Potential
The compound has been evaluated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
The biological effects of this compound are attributed to its ability to bind to specific enzymes and receptors. This binding can lead to:
- Inhibition of Enzyme Activity : By occupying the active sites of enzymes critical for metabolic pathways.
- Disruption of Cellular Signaling : Affecting pathways involved in cell division and survival.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : In a study examining its antimicrobial efficacy against E. coli and S. aureus, this compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antiviral Research : A recent investigation into its antiviral properties revealed that the compound significantly reduced viral load in infected cell cultures by over 70% .
- Cancer Cell Line Study : In vitro tests on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiadiazole derivatives:
| Compound Name | Notable Activities |
|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Antimicrobial activity |
| N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methyl-1,2,3-thiadiazole-5-carboxamide | Potential anticancer properties |
| N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Enhanced biological activity |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine?
Answer:
The compound is typically synthesized via cyclization reactions. Key methods include:
- Cyclocondensation : Reacting substituted hydrazides with potassium thiocyanate, followed by cyclization using concentrated sulfuric acid. For example, describes cyclization of isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions .
- Reagent-driven cyclization : Using POCl₃ as a cyclizing agent. outlines a protocol where 4-phenyl butyric acid and N-phenylthiosemicarbazide are heated with POCl₃ at 90°C under reflux, followed by precipitation at pH 8–9 .
- Iodine-assisted cyclization : Sodium hydroxide and iodine in potassium iodide facilitate cyclization of intermediates, as noted in .
Critical parameters : Reaction temperature (e.g., 90°C for POCl₃ reactions), pH adjustment for product isolation, and solvent choice (e.g., DMSO/water for recrystallization ).
Basic: What analytical techniques are used to characterize this thiadiazole derivative?
Answer:
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding in thienopyridine analogs, as in ) .
- Spectral methods :
- DFT calculations : Validate vibrational frequencies and electronic properties (e.g., applies DFT to predict stability and reactivity) .
Basic: What biological activities are associated with this compound?
Answer:
Thiadiazole derivatives exhibit diverse pharmacological properties:
- Antifungal/Insecticidal activity : highlights broad-spectrum activity in structurally similar 1,3,4-thiadiazoles .
- Anticancer potential : discusses antitumor evaluation of thiazol-2-amine derivatives, suggesting thiadiazoles may inhibit tumor growth via kinase modulation .
- Anti-leishmanial activity : notes thienopyridine-thiadiazole hybrids with activity against Leishmania parasites .
Advanced: How can researchers optimize synthesis yield and purity?
Answer:
- Reagent stoichiometry : emphasizes precise molar ratios (e.g., 1:3 for POCl₃ in cyclization) to minimize side products .
- Temperature control : Reflux conditions (e.g., 90°C in ) improve reaction efficiency .
- Purification strategies : Recrystallization from DMSO/water (2:1) enhances purity, as described in .
- Catalyst screening : Mn(II) catalysts ( ) improve regioselectivity in analogous thiadiazole syntheses .
Advanced: How can computational methods predict its biological activity?
Answer:
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity (e.g., uses DFT to model anticancer activity) .
- Molecular docking : Simulate interactions with target proteins (e.g., docked thiazol-2-amine derivatives into kinase active sites) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups like Cl) with bioactivity trends .
Advanced: How do structural modifications influence pharmacological properties?
Answer:
- Substituent effects :
- Hybridization : Fusing thiadiazole with thienopyridine ( ) or imidazole ( ) augments anti-parasitic activity .
Advanced: How to resolve contradictions in reported biological data?
Answer:
- Assay standardization : Discrepancies may arise from variations in cell lines (e.g., uses MCF-7 vs. HeLa) or parasite strains .
- Purity verification : Impurities from incomplete cyclization ( ) or side products ( ) can skew results .
- Dose-response studies : Re-evaluate IC₅₀ values under controlled conditions to confirm activity thresholds .
Advanced: What protocols ensure compound stability during storage?
Answer:
- Storage conditions : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation ( recommends similar protocols for triazole amines) .
- Lyophilization : Convert to stable salt forms (e.g., HCl salts in ) for long-term storage .
- Periodic HPLC analysis : Monitor degradation (e.g., hydrolysis of thiadiazole rings) over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
